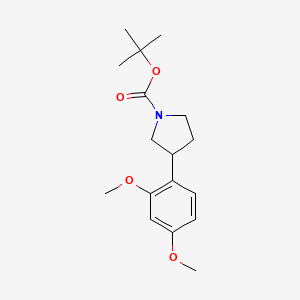

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C17H25NO4 |

|---|---|

Peso molecular |

307.4 g/mol |

Nombre IUPAC |

tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-12(11-18)14-7-6-13(20-4)10-15(14)21-5/h6-7,10,12H,8-9,11H2,1-5H3 |

Clave InChI |

UDVUUFCIDLMNQR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)OC |

Origen del producto |

United States |

Foundational & Exploratory

Technical Monograph: 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

[1]

Executive Summary

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is a high-value heterocyclic building block utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic subtypes.[1] Characterized by a pyrrolidine core substituted with an electron-rich 2,4-dimethoxyphenyl moiety, this scaffold serves as a protected intermediate that offers controlled reactivity.[1][2] The tert-butoxycarbonyl (Boc) group ensures nitrogen stability during harsh coupling conditions, while the dimethoxy-substituted aryl ring provides a distinct electrostatic profile favorable for hydrophobic pocket binding in drug targets.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

This compound exists as a stable, white to off-white solid.[1][2] It possesses a chiral center at the C3 position of the pyrrolidine ring; while often supplied as a racemate for initial screening, enantiopure forms ((R) or (S)) are critical for late-stage lead optimization.

| Property | Specification |

| IUPAC Name | tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C₁₇H₂₅NO₄ |

| Molecular Weight | 307.39 g/mol |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| pKa (Conj.[1] Acid) | ~9.5 (after Boc deprotection) |

| H-Bond Donors/Acceptors | 0 / 4 |

| Rotatable Bonds | 4 |

Synthetic Methodology

The most robust route to 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is the Suzuki-Miyaura cross-coupling of a 3-halopyrrolidine with an arylboronic acid.[1] This pathway minimizes side reactions compared to Negishi couplings or hydrogenation of pyrroline precursors.[2]

Core Synthesis Protocol (Suzuki Coupling)

Reaction Class: Palladium-catalyzed C-C bond formation.[1]

Reagents:

-

Substrate A: 1-Boc-3-iodopyrrolidine (or 1-Boc-3-bromopyrrolidine).[1]

-

Substrate B: 2,4-Dimethoxyphenylboronic acid (1.2 equiv).[1]

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%).[1]

-

Base: K₂CO₃ (2.0 M aqueous solution or solid Cs₂CO₃).[2]

-

Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[2]

Step-by-Step Procedure:

-

Inertion: Charge a reaction vessel with 1-Boc-3-iodopyrrolidine (1.0 equiv), 2,4-dimethoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill with Argon (3 cycles).[2]

-

Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ (3.0 equiv).

-

Reaction: Heat the mixture to 85–90°C for 12–16 hours. Monitor conversion via LC-MS (Target M+H⁺ - Boc = 208.1 or M+Na⁺ = 330.1).[1]

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1][2] Dilute with EtOAc and wash with brine.[2][3]

-

Purification: Concentrate the organic phase. Purify via flash column chromatography (SiO₂), eluting with a Hexane/EtOAc gradient (typically 0–30% EtOAc).

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target scaffold.

Chemical Reactivity & Functionalization

The utility of this scaffold lies in its orthogonal reactivity: the acid-labile Boc group and the electron-rich aromatic ring.[1][2]

N-Boc Deprotection

The removal of the Boc group liberates the secondary amine, enabling downstream diversification (e.g., reductive amination, amide coupling).

-

Method A (TFA): Dissolve substrate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) (10–20 equiv). Stir at RT for 1–2 h.[2][4] Evaporate excess TFA.[1][2] Note: The dimethoxy ring is acid-sensitive; avoid prolonged exposure to strong Lewis acids or high heat to prevent demethylation.[1]

-

Method B (HCl): 4M HCl in Dioxane at 0°C to RT. This precipitates the hydrochloride salt directly.[2]

Aromatic Substitution (EAS)

The 2,4-dimethoxy substitution pattern makes the phenyl ring highly electron-rich (activated).[1]

-

Halogenation: The C5 position (para to the methoxy at C2, ortho to methoxy at C4) is the most nucleophilic site. Controlled bromination (NBS, 0°C) will selectively occur here.

-

Nitration: Standard nitration conditions may be too harsh and cause oxidation; mild nitrating agents (e.g., clay-supported nitrates) are recommended.

Reactivity Profile Diagram

Caption: Divergent reactivity pathways: N-deprotection for library generation vs. EAS for core modification.

Medicinal Chemistry Applications

GPCR Ligand Design

The 3-arylpyrrolidine motif is a "privileged structure" in medicinal chemistry, serving as a bioisostere for 3-arylpiperidines and phenyl-piperazines.[1][2]

-

Serotonin Receptors (5-HT): The 2,4-dimethoxy arrangement mimics the oxygenation pattern found in mescaline and other phenethylamines, enhancing affinity for 5-HT2A and 5-HT2C receptors.[1]

-

Dopamine Receptors (D2/D3): When N-alkylated with appropriate linkers, this scaffold fits into the orthosteric binding site of dopamine receptors.

Metabolic Stability Considerations

Researchers must be aware of the metabolic "soft spots" on this molecule:

-

O-Demethylation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) can demethylate the methoxy groups, generating phenols.[2] This increases polarity and clearance.[2]

-

N-Oxidation: The tertiary amine formed after derivatization is susceptible to FMO-mediated N-oxidation.[1][2]

Optimization Strategy: If metabolic clearance is too high, consider replacing the methoxy groups with deutero-methoxy (-OCD₃) or difluoromethoxy (-OCF₂H) groups to block metabolism while retaining electronics [1].[1]

Safety & Handling

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable in solid form but solutions should be prepared fresh.[2]

-

Precautions: The electron-rich ring can be sensitive to light over extended periods; amber vials are recommended.[1][2]

References

-

BenchChem. (n.d.).[2] 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine Product Information. Retrieved from

-

Organic Chemistry Portal. (2024).[2] Synthesis of Pyrrolidines: Recent Advances. Retrieved from

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 1-Boc-3-pyrrolidinol (Precursor). Retrieved from

-

Enamine. (2023).[2] Synthesis of unique pyrrolidines for drug discovery. Retrieved from

Technical Guide: 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Executive Summary: The Scaffold & Its Significance

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine (Systematic Name: tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS) and metabolic pathways.

This molecule serves as a protected precursor to 3-(2,4-dimethoxyphenyl)pyrrolidine , a pharmacophore found in various ligands for G-protein coupled receptors (GPCRs), particularly dopamine (D2/D3) and serotonin (5-HT) receptors. The tert-butoxycarbonyl (Boc) group provides essential amine protection during multi-step synthesis, while the 2,4-dimethoxyphenyl moiety offers specific electronic and steric properties that enhance ligand-receptor binding affinity and metabolic stability compared to unsubstituted phenyl rings.

Chemical Profile & Identification

| Property | Specification |

| Chemical Name | 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine |

| IUPAC Name | tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |

| CAS Number | Not widely indexed; often Custom Synthesis (Related: 3-(2,4-dimethoxyphenyl)pyrrolidine HCl is often CAS N/A or proprietary) |

| Molecular Formula | C₁₇H₂₅NO₄ |

| Molecular Weight | 307.39 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |

| LogP (Calc) | ~3.2 (Lipophilic) |

| Key Functional Groups | Boc-carbamate (acid-labile), Aryl ether (methoxy) |

Structural Insight: The 2,4-dimethoxy substitution pattern on the phenyl ring creates an electron-rich aromatic system. This increases the susceptibility of the ring to electrophilic aromatic substitution (if not carefully managed) but primarily serves to engage in hydrogen bonding and pi-stacking interactions within a receptor binding pocket.

Synthesis & Manufacturing Protocol

Expertise Note: Direct commercial availability of this specific isomer can be sporadic. The most reliable route for research quantities is a Suzuki-Miyaura Cross-Coupling .

Reaction Pathway

The synthesis couples a commercially available 1-Boc-3-pyrrolidineboronic acid (or pinacol ester) with 1-bromo-2,4-dimethoxybenzene .

Caption: Suzuki-Miyaura coupling strategy for the synthesis of the target scaffold.

Detailed Protocol (Self-Validating System)

Reagents:

-

1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine (1.0 eq)

-

1-Bromo-2,4-dimethoxybenzene (1.1 eq)

-

Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the dioxane and water. Sparge with nitrogen or argon for 15 minutes. Why: Palladium catalysts are sensitive to oxygen; failure to degas leads to homocoupling byproducts and reduced yield.

-

Assembly: Add the boronate ester, aryl bromide, and base (K₂CO₃) to the vial. Add the Pd catalyst last.

-

Reaction: Seal the vial and heat to 90°C for 12–16 hours with vigorous stirring. The mixture should turn black/dark brown.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel).

-

Eluent: Hexanes/EtOAc (Gradient 0% → 30%).

-

Identification: The product typically elutes as a colorless to pale yellow oil.

-

Quality Control (QC) Check:

-

¹H NMR (CDCl₃): Look for the diagnostic Boc singlet (~1.45 ppm, 9H), two methoxy singlets (~3.80 ppm, 3H each), and the aromatic protons (multiplets ~6.4–7.1 ppm).

-

TLC: R_f ~0.4 (Hex:EtOAc 3:1). Stain with Ninhydrin (inactive) or KMnO₄ (active).

Applications in Drug Design

The 3-(2,4-dimethoxyphenyl)pyrrolidine scaffold is a "privileged structure" in medicinal chemistry.[1]

Structure-Activity Relationship (SAR)

-

Electronic Effects: The 2,4-dimethoxy substitution is electron-donating. This increases the electron density of the phenyl ring, often enhancing cation-pi interactions with receptor residues (e.g., Phe, Trp, Tyr) in GPCR binding pockets.

-

Metabolic Stability: The methoxy groups block specific metabolic oxidation sites on the phenyl ring, potentially extending the half-life (

) of the drug candidate compared to a naked phenyl ring. -

Conformational Bias: The steric bulk of the ortho-methoxy group (position 2) induces a twist in the biaryl-like bond between the pyrrolidine and the phenyl ring, forcing a non-planar conformation that may be critical for receptor selectivity.

Deprotection Strategy

To utilize the amine for further functionalization (e.g., reductive amination or amide coupling):

-

Dissolve 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in DCM.

-

Add Trifluoroacetic acid (TFA) (10–20 equivalents) at 0°C.

-

Stir at Room Temp for 1–2 hours.

-

Concentrate in vacuo. Note: The product will be the TFA salt.

-

Free Basing: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

Handling & Safety Profile

| Hazard Class | Description | Precaution |

| Skin Irritant | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |

| Eye Irritant | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station. |

| Storage | Moisture sensitive (long term) | Store at 2–8°C under inert atmosphere (Ar/N₂). |

Stability: The Boc group is thermally stable but acid-sensitive. Avoid exposure to HCl fumes or acidic silica gel during storage.

References

-

Benchchem. (n.d.). 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine Product Information. Retrieved from

-

Accela ChemBio. (2023).[2] Catalog: 3-(2,4-Dimethoxyphenyl)pyrrolidine derivatives. Retrieved from

-

Molander, G. A., & Wisniewski, S. R. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. Journal of Organic Chemistry. Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for related structure 3-(2-Methoxyphenyl)pyrrolidine. Retrieved from

Sources

The Strategic Keystone: A Technical Guide to 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in Advanced Drug Discovery

For Immediate Release

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a critical resource on 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic applications, providing a technical foundation for its use in the development of novel therapeutics. The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, and its combination with the pharmacologically significant 2,4-dimethoxyphenyl moiety makes this compound a valuable intermediate for accessing novel chemical space.[1]

Core Synthesis and Mechanistic Considerations

The synthesis of 3-aryl-pyrrolidines, such as 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, can be approached through several strategic pathways. While a specific, detailed protocol for this exact molecule is not extensively documented in readily available literature, established methodologies for analogous structures provide a clear blueprint for its construction.

One of the most prevalent and versatile methods involves the arylation of a pre-formed pyrrolidine core. A common precursor for this strategy is 1-Boc-3-pyrrolidinone . The synthesis of this key intermediate can be achieved through the oxidation of (R)-1-Boc-3-hydroxypyrrolidine using reagents like Dess-Martin periodinane in dichloromethane.

Experimental Protocol: Synthesis of 1-Boc-3-pyrrolidinone

-

To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), add Dess-Martin periodinane (2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a 1:1 mixture of saturated sodium bicarbonate (NaHCO₃) and saturated sodium thiosulfate (Na₂S₂O₃) solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-Boc-3-pyrrolidinone as an oil.

With 1-Boc-3-pyrrolidinone in hand, the introduction of the 2,4-dimethoxyphenyl group can be envisioned through several carbon-carbon bond-forming reactions.

Conceptual Synthetic Pathways:

-

Grignard Reaction: The addition of a Grignard reagent, such as 2,4-dimethoxyphenylmagnesium bromide, to 1-Boc-3-pyrrolidinone would yield a tertiary alcohol. Subsequent dehydration to the corresponding enamine, followed by reduction, would furnish the desired 3-aryl pyrrolidine. The stereochemistry of the final product would be a key consideration in this multi-step sequence.

-

Suzuki-Miyaura Cross-Coupling: A more modern and often higher-yielding approach involves the conversion of 1-Boc-3-pyrrolidinone to a suitable coupling partner, such as an enol triflate or enol phosphate. This intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 2,4-dimethoxyphenylboronic acid. This method offers excellent control over the regioselectivity of the arylation.

-

Reductive Amination: An alternative strategy could involve the reductive amination of a suitable 1,4-dicarbonyl precursor with an appropriate amine, followed by cyclization to form the pyrrolidine ring.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired stereochemical outcome, and scalability. The Boc (tert-butoxycarbonyl) protecting group is strategically employed to mask the pyrrolidine nitrogen, preventing its interference in the C-C bond-forming steps and allowing for its facile removal under mild acidic conditions for subsequent functionalization.[1]

Physicochemical Properties and Spectroscopic Data

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C₁₇H₂₅NO₄ | Based on structural components. |

| Molecular Weight | 307.39 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless oil or a low-melting solid | Common for Boc-protected amines of this size. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) | Expected due to the nonpolar Boc group and aromatic ring. |

| Boiling Point | High, likely requiring vacuum distillation for purification | Typical for molecules of this molecular weight. |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids | The Boc group is labile in acidic media. |

Anticipated Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the aromatic protons of the 2,4-dimethoxyphenyl ring (with distinct coupling patterns in the aromatic region), the methoxy groups (two singlets around 3.8 ppm), and the diastereotopic protons of the pyrrolidine ring (a series of multiplets).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, the aromatic carbons (with those bearing methoxy groups shifted downfield), the two methoxy carbons, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the Boc group or isobutylene.

Strategic Applications in Drug Discovery

The true value of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine lies in its potential as a sophisticated building block for the synthesis of complex, biologically active molecules. The pyrrolidine ring provides a three-dimensional scaffold that can effectively present substituents for interaction with biological targets, while the 2,4-dimethoxyphenyl moiety is a known pharmacophore in various therapeutic areas.[1]

3.1. Synthesis of Isoquinoline Alkaloids and Analogs

A primary application of this building block is in the synthesis of novel isoquinoline alkaloids.[1] The general strategy involves the deprotection of the Boc group to unmask the secondary amine, followed by cyclization reactions to form the isoquinoline core. For instance, the deprotected 3-(2,4-dimethoxyphenyl)pyrrolidine can be reacted with a suitable aldehyde or ketone in a Pictet-Spengler-type reaction, or acylated and then subjected to a Bischler-Napieralski cyclization to construct the isoquinoline ring system. This approach allows for the creation of a diverse library of isoquinoline derivatives with potential applications as anticancer, antimicrobial, or neuroactive agents.

3.2. Development of Novel Bioactive Agents

Beyond isoquinoline alkaloids, the 3-(2,4-dimethoxyphenyl)pyrrolidine core can be incorporated into a wide range of other pharmacologically relevant scaffolds. The secondary amine, once deprotected, serves as a versatile handle for further functionalization through reactions such as:

-

Amide bond formation: Coupling with various carboxylic acids to generate libraries of amides.

-

Reductive amination: Reaction with aldehydes or ketones to introduce diverse substituents on the nitrogen atom.

-

N-Arylation: Palladium- or copper-catalyzed coupling with aryl halides to produce N-arylpyrrolidines.

These derivatizations can lead to the discovery of novel compounds with a wide array of biological activities, including but not limited to antibacterial, antiviral, and CNS-active agents. The 2,4-dimethoxy substitution pattern on the phenyl ring is particularly interesting as it is found in molecules with antibacterial properties and the potential to overcome drug resistance.[1]

Conclusion and Future Perspectives

1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine represents a strategically important, albeit not yet fully commercially exploited, building block for medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structure combines the desirable features of a three-dimensional pyrrolidine scaffold with a pharmacologically relevant aromatic substitution pattern. The primary value of this compound lies in its potential to unlock novel chemical space in the synthesis of isoquinoline alkaloids and other complex bioactive molecules.

Future research in this area should focus on the development and optimization of a scalable and stereocontrolled synthesis of this building block. Furthermore, the exploration of its utility in the synthesis of diverse compound libraries for high-throughput screening will be crucial in fully realizing its potential in drug discovery. As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of well-designed building blocks like 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine will undoubtedly play a pivotal role in the future of pharmaceutical research.

References

- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines.

- Gensler, W. J. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6, 191-206.

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

Sources

Methodological & Application

Synthesis of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Application Note: High-Efficiency

Part 1: Strategic Analysis & Rationale

The 3-arylpyrrolidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for numerous GPCR ligands (dopamine, serotonin receptors) and kinase inhibitors. The specific target, 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine , represents a critical intermediate where the electron-rich dimethoxy motif often modulates metabolic stability and receptor affinity.

Synthetic Route Selection: The Suzuki-Miyaura Advantage While alternative routes exist—such as the Negishi coupling of organozinc halides or the hydroarylation of 3-pyrrolines—the Suzuki-Miyaura cross-coupling is selected here as the Gold Standard protocol.

-

Causality of Choice:

-

Chemo-selectivity: The Boronic acid coupling partner ((2,4-dimethoxyphenyl)boronic acid) is stable and tolerates the Boc-protecting group on the pyrrolidine nitrogen, avoiding the need for protecting group manipulation.

-

Robustness: Unlike Negishi reagents, boronic acids are insensitive to moisture, simplifying the setup for scale-up.

-

Commercial Availability: The starting material, tert-butyl 3-iodo-1-pyrrolidinecarboxylate, is a commodity chemical, making this a convergent, one-step C-C bond formation.

-

Reaction Mechanism Overview: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C-I bond of the pyrrolidine.

-

Transmetallation: The aryl group transfers from the boronate to the palladium center, facilitated by the base (activation of the boronic acid).

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

Part 2: Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |

| 1-Boc-3-iodopyrrolidine | 297.13 | 1.0 | 1.00 g (3.36 mmol) | Electrophile |

| (2,4-Dimethoxyphenyl)boronic acid | 181.98 | 1.5 | 0.92 g (5.05 mmol) | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 816.64 | 0.05 | 137 mg (0.17 mmol) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 1.39 g (10.1 mmol) | Base |

| 1,4-Dioxane | - | - | 12 mL | Solvent (Organic) |

| Water (degassed) | - | - | 3 mL | Solvent (Aqueous) |

Note on Catalyst: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ due to its superior stability and higher activity for secondary alkyl halides (sp³-sp² coupling), minimizing beta-hydride elimination side reactions.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Cap with a rubber septum and cycle vacuum/nitrogen (3x) to remove ambient oxygen. Oxygen is the primary cause of catalyst deactivation (formation of Pd-black).

Step 2: Reagent Charging

-

Under a positive flow of nitrogen, add 1-Boc-3-iodopyrrolidine (1.00 g), (2,4-dimethoxyphenyl)boronic acid (0.92 g), and Pd(dppf)Cl₂ (137 mg) to the flask.

-

Add the solid K₂CO₃ (1.39 g).

-

Syringe in 1,4-Dioxane (12 mL) and Water (3 mL).

-

Tech Tip: Pre-degas the solvents by sparging with nitrogen for 15 minutes prior to addition. This maximizes yield.

-

Step 3: Reaction

-

Heat the mixture to 90°C in an oil bath.

-

Stir vigorously (approx. 600 rpm) to ensure mixing of the biphasic system.

-

Monitor: Check via TLC (Hexane/EtOAc 3:1) or LC-MS after 4 hours. The starting iodide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.4) should appear.

-

Reaction is typically complete within 4–6 hours.

Step 4: Workup

-

Cool the reaction mixture to room temperature.

-

Transfer filtrate to a separatory funnel. Add water (20 mL) and separate the layers.

-

Extract the aqueous layer with EtOAc (2 x 20 mL).

-

Combine organic layers, wash with Brine (saturated NaCl), and dry over anhydrous Na₂SO₄.

-

Concentrate under reduced pressure to yield the crude dark oil.

Step 5: Purification

-

Column: Silica Gel (230-400 mesh).

-

Eluent: Gradient of 0% to 30% Ethyl Acetate in Hexanes.

-

Collection: Collect fractions containing the product (UV active, stains purple with Anisaldehyde).

-

Yield: Expected yield is 75–85% as a viscous pale yellow oil or low-melting solid.

Part 3: Visualization of Workflows

Reaction Mechanism & Pathway

Caption: Catalytic cycle for the sp³-sp² Suzuki coupling. Note the critical role of base activation for the steric boronic acid.

Purification & Workup Logic

Caption: Downstream processing workflow designed to maximize recovery and remove palladium contaminants.

Part 4: Quality Control & Troubleshooting

4.1 Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 7.10 (d, 1H, Ar-H), 6.45 (m, 2H, Ar-H) — Aromatic signals.

- 3.80 (s, 3H), 3.78 (s, 3H) — Distinctive methoxy singlets.

- 3.30–3.60 (m, 4H) — Pyrrolidine ring protons alpha to Nitrogen.

- 1.46 (s, 9H) — Boc group singlet.

-

MS (ESI): Calculated for C₁₇H₂₅NO₄: 307.39. Found: 330.1 [M+Na]⁺.

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst deactivation (O₂) | Degas solvents more rigorously; ensure N₂ flow. |

| Protodeboronation | Reaction temp too high | Lower temp to 80°C; add base after heating. |

| Beta-Hydride Elim. | Wrong catalyst ligand | Ensure Pd(dppf)Cl₂ is used, not ligand-free Pd. |

| Emulsion in Workup | Amphiphilic nature | Add more Brine; filter through Celite again. |

Part 5: References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., et al. (2012). Scope of the Suzuki–Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates. Journal of Organic Chemistry, 77(19), 8678–8688. Link

-

Campbell, J. B., et al. (2011). Synthesis of 3-Arylpyrrolidines via Palladium-Catalyzed Cross-Coupling.[5] Tetrahedron Letters, 52(39), 5091-5094. (General protocol adaptation for pyrrolidine scaffolds).

-

Enamine Ltd. (2023). Building Blocks: 3-Substituted Pyrrolidines in Drug Discovery. Application Note. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 3. rsc.org [rsc.org]

- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Use of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in drug discovery

Topic: Use of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

A Privileged sp³-Rich Scaffold for CNS and Anti-Infective Lead Discovery

Introduction: The "Escaping Flatland" Strategy

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) vectors is a critical strategy to improve solubility, selectivity, and clinical success rates. 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine represents a high-value "privileged scaffold" that enables this transition.

Unlike planar indole or benzene scaffolds, the 3-arylpyrrolidine core offers a defined vector (the C3 chiral center) that projects the electron-rich 2,4-dimethoxyphenyl moiety into specific hydrophobic pockets, while the pyrrolidine nitrogen serves as a modifiable anchor for solubilizing groups or pharmacophores.

Key Chemical Attributes

| Property | Value | Relevance in Drug Design |

| Core Structure | 3-Arylpyrrolidine | Classic CNS pharmacophore (dopamine/serotonin mimic). |

| Protecting Group | N-Boc (tert-butoxycarbonyl) | Acid-labile; ensures stability during C-ring modifications. |

| Substituent | 2,4-Dimethoxyphenyl | Bioisostere for catechols; high electron density; metabolic stability. |

| Chirality | C3 Stereocenter | Enantiomers often exhibit distinct biological profiles (eutomer vs. distomer). |

| LogP (Predicted) | ~2.8 - 3.2 | Ideal lipophilicity for blood-brain barrier (BBB) penetration. |

Strategic Applications in Drug Discovery

A. Neurotherapeutics (CNS Targets)

The 3-arylpyrrolidine motif is foundational in neuropsychiatry. The 2,4-dimethoxy substitution pattern is particularly effective for:

-

Sigma-1 (

1) Receptor Modulation: The dimethoxyphenyl group mimics the hydrophobic bulk required for the -

Acetylcholinesterase (AChE) Inhibition: Recent SAR studies indicate that sulfonamide derivatives of this scaffold can achieve nanomolar affinity (

nM) for AChE, making them candidates for Alzheimer’s disease treatment. -

Dopamine/Serotonin Receptors: The scaffold acts as a rigidified analogue of phenethylamine, positioning the aromatic ring and basic nitrogen at the optimal distance to interact with Aspartate residues in GPCR transmembrane domains.

B. Anti-Infective Research

-

Bacterial Topoisomerase Inhibitors: Analogs derived from this scaffold have demonstrated efficacy against E. coli DNA gyrase and Topoisomerase IV. The pyrrolidine ring mimics the linker found in fluoroquinolones but with distinct solubility profiles.

Experimental Workflows & Protocols

Protocol A: Controlled Boc-Deprotection (Scaffold Activation)

Objective: Removal of the Boc group to liberate the secondary amine for library synthesis without racemizing the C3 center or demethylating the sensitive aryl ether.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated NaHCO₃ solution[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine in 5 mL of anhydrous DCM (0.3 M concentration). Cool to 0°C under N₂ atmosphere.

-

Acidolysis: Add TFA dropwise (10 eq). Caution: Exothermic reaction.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The Boc-protected starting material should disappear within 1-2 hours.

-

Workup (Critical):

-

Concentrate the mixture in vacuo to remove excess TFA/DCM.

-

Redissolve the oily residue in DCM.

-

Wash with saturated NaHCO₃ (2x) to neutralize. Note: The free base is an amine; ensure the aqueous layer is pH > 9 to keep the product in the organic phase.

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Validation: ¹H NMR should show the disappearance of the singlet at

ppm (Boc-t-butyl).

Protocol B: Divergent Library Synthesis (N-Functionalization)

Objective: Create a focused library of AChE inhibitors (Sulfonylation) or GPCR ligands (Reductive Amination).

Pathway 1: Sulfonylation (Targeting AChE)

-

Dissolve the free amine (from Protocol A) in DCM.

-

Add 1.2 eq of Triethylamine (TEA).

-

Add 1.1 eq of diverse Aryl Sulfonyl Chlorides at 0°C.

-

Stir at RT for 4 hours.

-

Why this works: The electron-rich dimethoxyphenyl group creates a "dual binding site" synergy when paired with an aromatic sulfonamide, spanning the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE.

Pathway 2: Reductive Amination (Targeting GPCRs)

-

Dissolve free amine in 1,2-Dichloroethane (DCE).

-

Add 1.0 eq of diverse Aldehydes and 1.5 eq of Sodium Triacetoxyborohydride (STAB).

-

Add catalytic Acetic Acid (1 drop). Stir for 12-16 hours.

-

Mechanism: STAB is a mild reducing agent that selectively reduces the iminium ion intermediate without reducing the aldehyde or the dimethoxy aryl ring.

Protocol C: Chiral Resolution (Eutomer Isolation)

Objective: Separate the (R) and (S) enantiomers. The 3-position stereocenter is critical; often one enantiomer drives potency while the other contributes to off-target toxicity.

Method: Preparative Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (85:15) with 0.1% Diethylamine (DEA).

-

Flow Rate: 1.0 mL/min (analytical) or 15 mL/min (prep).

-

Detection: UV at 280 nm (targeting the dimethoxy absorption).

-

Outcome: Collect fractions. Determine absolute configuration via X-ray crystallography or comparison of optical rotation with literature standards.

Visualizing the Discovery Workflow

The following diagram illustrates the divergent synthesis strategy, transforming the single Boc-protected scaffold into two distinct therapeutic classes.

Caption: Divergent synthesis workflow converting the protected scaffold into AChE inhibitors (via sulfonylation) or GPCR ligands (via reductive amination).

Mechanistic Rationale & SAR Insights

Why 2,4-Dimethoxy?

In medicinal chemistry, the specific substitution pattern on the phenyl ring dictates binding affinity:

-

Electronic Effect: The methoxy groups are strong electron-donating groups (EDGs). This increases the electron density of the phenyl ring, enhancing

stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) often found in the active sites of AChE and GPCRs. -

Steric Fit: The 2-position (ortho) methoxy group induces a twist in the biaryl-like conformation relative to the pyrrolidine ring, forcing a non-planar geometry that improves selectivity against flat, promiscuous targets.

-

Metabolic Stability: Unlike a 3,4-dihydroxy (catechol) motif, which is rapidly metabolized by COMT (Catechol-O-methyltransferase), the 2,4-dimethoxy ether is metabolically robust, improving the drug's half-life (

).

Self-Validating the Protocol

-

Checkpoint 1: If the Boc-deprotection yield is low, check for "N-tert-butyl" byproduct formation (rare, but possible if scavengers aren't used in highly concentrated TFA).

-

Checkpoint 2: In reductive amination, if the dimethoxy ring is demethylated, the reaction conditions are too harsh (avoid strong Lewis acids; stick to STAB/Acetic Acid).

References

-

Recent insights about pyrrolidine core skeletons in pharmacology. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety. (Analogous Chemistry) Source: MDPI Molecules URL:[Link]

-

Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Boc Deprotection: A Technical Support Guide for Substituted Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its robustness and predictable cleavage under acidic conditions. However, when applied to the nuanced landscape of substituted pyrrolidines, a class of scaffolds prevalent in pharmaceuticals and bioactive molecules, its removal can present a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the Boc deprotection of these valuable heterocyclic building blocks. Drawing upon established chemical principles and field-proven insights, this resource aims to empower researchers to navigate potential pitfalls and achieve clean, efficient, and reliable deprotection outcomes.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common experimental observations and provides a logical framework for diagnosing and resolving the underlying issues.

Issue 1: Incomplete or Sluggish Deprotection

Symptom: TLC or LC-MS analysis indicates the presence of significant amounts of starting material even after extended reaction times.

Root Cause Analysis:

-

Insufficient Acid Strength or Stoichiometry: The fundamental mechanism of Boc deprotection involves protonation of the carbamate oxygen, followed by fragmentation.[1][2] If the acid is too weak or used in substoichiometric amounts, this initial equilibrium will not sufficiently favor the protonated species, leading to a slow or incomplete reaction.

-

Steric Hindrance: Bulky substituents on the pyrrolidine ring, particularly at the 2- and 5-positions, can sterically shield the Boc group from the acid catalyst, thereby impeding the rate of deprotection.[3]

-

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the pyrrolidine ring can decrease the basicity of the carbamate oxygen, making it more difficult to protonate and thus slowing down the deprotection process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols:

-

Protocol 1.1: Standard TFA Deprotection.

-

Dissolve the N-Boc-substituted pyrrolidine in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Co-evaporate with toluene (3x) to remove residual TFA.

-

-

Protocol 1.2: HCl in Dioxane.

-

Dissolve the N-Boc-substituted pyrrolidine in a minimal amount of a co-solvent like methanol or DCM if necessary.

-

Add a 4 M solution of HCl in 1,4-dioxane (10-20 equivalents).

-

Stir at room temperature for 2-12 hours, monitoring progress.

-

If the product precipitates as the hydrochloride salt, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.[4][5][6]

-

Issue 2: Formation of Side Products

Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, indicating the formation of byproducts.

Root Cause Analysis:

-

Alkylation by the tert-Butyl Cation: The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl cation.[2] This electrophile can be trapped by nucleophilic functional groups on the pyrrolidine substrate or other molecules in the reaction mixture, leading to unwanted alkylation.[7] Electron-rich aromatic rings are particularly susceptible to this side reaction.

-

Intramolecular Reactions: Substituents on the pyrrolidine ring with nucleophilic character (e.g., hydroxyl, amino, or carboxyl groups) can potentially undergo intramolecular reactions under acidic conditions. For example, a neighboring hydroxyl group could form a cyclic ether, or an amino group could lead to lactam formation, although these are less common with the transient nature of the deprotection.

-

Cleavage of Other Acid-Labile Groups: If the substituted pyrrolidine contains other acid-sensitive protecting groups (e.g., tert-butyl esters, acetals), they may be partially or fully cleaved under the deprotection conditions.[8]

Mitigation Strategies:

| Side Reaction | Mitigation Strategy | Experimental Protocol |

| tert-Butylation | Use of cation scavengers. | Add anisole, thioanisole, or triethylsilane (TES) to the reaction mixture to trap the tert-butyl cation.[9] |

| Intramolecular Cyclization | Lower reaction temperature and use the minimum necessary amount of acid. | Conduct the deprotection at 0 °C and monitor carefully to avoid prolonged exposure to acidic conditions. |

| Cleavage of Other Protecting Groups | Employ milder deprotection methods. | Consider using Lewis acids (e.g., ZnBr2 in DCM) or thermal deprotection for highly sensitive substrates.[10] |

Troubleshooting Workflow for Side Product Formation:

Caption: Decision tree for mitigating side product formation.

Issue 3: Racemization of Chiral Centers

Symptom: Loss of enantiomeric purity in the final product, as determined by chiral HPLC or other analytical techniques.

Root Cause Analysis:

-

Protonation and Enolization: For pyrrolidines with a chiral center at the α-position to a carbonyl group (e.g., 2-carboxypyrrolidine derivatives), the acidic conditions can promote enolization, leading to racemization.

-

Equilibration via Ring-Chain Tautomerism: While less common, certain substitution patterns might allow for reversible ring-opening and closing under acidic conditions, which could potentially lead to epimerization at a stereocenter.

Preventative Measures:

-

Milder Conditions: Employing less harsh acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) or carefully controlled amounts of a weaker acid, can minimize the risk of racemization.

-

Lower Temperatures: Performing the deprotection at lower temperatures (e.g., -20 °C to 0 °C) can significantly reduce the rate of epimerization.

-

Alternative Methods: For highly sensitive substrates, non-acidic deprotection methods should be considered.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl in methanol for Boc deprotection of a pyrrolidine ester?

A1: While HCl in methanol is a common and effective reagent for Boc deprotection, there is a risk of transesterification if your substrate contains an ester functionality, especially with prolonged reaction times or elevated temperatures. It is advisable to use HCl in a non-alcoholic solvent like dioxane or to employ TFA in DCM to avoid this potential side reaction.

Q2: My substituted pyrrolidine is insoluble in DCM. What are my options for TFA deprotection?

A2: If solubility is an issue, you can try using neat TFA. Alternatively, a co-solvent such as acetonitrile or a small amount of methanol can be added to the DCM to improve solubility. However, be mindful of potential side reactions with protic co-solvents.

Q3: Are there any "green" alternatives to chlorinated solvents for Boc deprotection?

A3: Yes, solvents like 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate can sometimes be used as alternatives to DCM. Additionally, methods using catalytic deep eutectic solvents have been reported as more environmentally friendly options.[11] Thermal deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) also offers a solvent-based, acid-free alternative.[12]

Q4: I have a complex pyrrolidine with multiple sensitive functional groups. What is the mildest way to remove the Boc group?

A4: For highly sensitive substrates, Lewis acid-catalyzed deprotection can be a good option. Reagents like zinc bromide (ZnBr2) in DCM can selectively cleave the Boc group under milder conditions than strong Brønsted acids.[10] Another very mild method involves the use of oxalyl chloride in methanol.[13][14]

Q5: How can I confirm that the Boc deprotection is complete?

A5: The most reliable methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected amine will have a different Rf value than the Boc-protected starting material and will often stain with ninhydrin. LC-MS can confirm the disappearance of the starting material's mass and the appearance of the product's mass.

Conclusion

The successful deprotection of N-Boc-substituted pyrrolidines hinges on a careful consideration of the substrate's unique structural features and the selection of appropriate reaction conditions. By understanding the underlying chemical principles and employing a systematic troubleshooting approach, researchers can overcome common challenges and efficiently access these valuable synthetic intermediates. This guide serves as a starting point for navigating the complexities of Boc deprotection, empowering scientists to optimize their synthetic routes and advance their research and development endeavors.

References

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...[Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]

-

ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]

-

ResearchGate. (2025, August 6). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

-

PMC. (2020, June 23). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. [Link]

-

PubMed. (2001, October 15). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

ResearchGate. (n.d.). Reaction of Pyrrolidines 4 with TFA: | Download Table. [Link]

-

ACS Publications. (2023, March 8). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

-

JACS Au. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

-

Beilstein Journals. (2017, March 27). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. [Link]

-

MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

-

Vapourtec. (2019, January 21). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

-

FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

-

Reddit. (2017, April 13). Boc deprotection using 4M HCl in dioxane also cleaved amide : r/chemistry. [Link]

-

ResearchGate. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. [Link]

-

University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

-

ResearchGate. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. One moment, please... [total-synthesis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. reddit.com [reddit.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. mdpi.com [mdpi.com]

- 12. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xray.uky.edu [xray.uky.edu]

Validation & Comparative

Evaluating the Antibacterial Potential of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine: A Comparative Guide

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous approved antibacterial agents.[1] This guide provides a framework for evaluating the antibacterial efficacy of a novel pyrrolidine derivative, 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine. As this is a compound with limited publicly available data on its antimicrobial properties, we present a comprehensive strategy for its assessment, comparing its potential performance against established antibacterial agents and other bioactive pyrrolidine analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antibacterial compounds.

Introduction: The Promise of Pyrrolidine Scaffolds in Antibacterial Drug Discovery

The pyrrolidine moiety is a cornerstone in the architecture of many biologically active molecules. Its structural features allow for diverse substitutions, influencing the compound's physicochemical properties and target interactions.[1] Several clinically successful antibiotics incorporate a pyrrolidine ring, highlighting its importance in antibacterial drug design. The emergence of drug-resistant bacterial strains necessitates the continued investigation of novel derivatives, such as 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, to identify new leads with potent and broad-spectrum activity.

Comparative Benchmarking: Selecting Appropriate Comparator Compounds

To contextualize the potential efficacy of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, it is essential to compare its activity against a panel of relevant compounds. This panel should include:

-

A Broad-Spectrum Fluoroquinolone: Ciprofloxacin is a widely used antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It serves as a robust positive control and a benchmark for potent antibacterial activity.

-

Clinically Relevant Pyrrolidine-Containing Antibiotics:

-

Gemifloxacin: A fluoroquinolone antibiotic containing a pyrrolidinyl group, known for its enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[2][3][4]

-

Eravacycline: A synthetic fluorocycline antibiotic with a pyrrolidinoacetamido side chain, demonstrating broad-spectrum activity against multidrug-resistant Gram-positive and Gram-negative pathogens.[5][6][7][8][9]

-

-

Bioactive Pyrrolidine Analogs:

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for these selected comparators against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. This data will serve as a benchmark for interpreting the results obtained for the novel test compound.

| Compound | Class | Target Organism | MIC Range (µg/mL) |

| Ciprofloxacin | Fluoroquinolone | Staphylococcus aureus | 0.25 - 1[14] |

| Escherichia coli | 0.016 - 0.03[14] | ||

| Gemifloxacin | Fluoroquinolone | Staphylococcus aureus (methicillin-susceptible) | 0.03[3] |

| Escherichia coli | 0.016[3] | ||

| Eravacycline | Fluorocycline | Staphylococcus aureus | ≤0.25[9] |

| Escherichia coli | 0.5 or less[8] | ||

| Pyrrolidine-2,5-dione Derivative (Representative) | Experimental | Staphylococcus aureus | 16 - 64[12] |

| Vibrio cholerae (Gram-negative) | 16 - 64[12] |

Experimental Design: A Step-by-Step Guide to Antibacterial Efficacy Testing

The cornerstone of assessing a new compound's antibacterial potential lies in the accurate and reproducible determination of its Minimum Inhibitory Concentration (MIC) and, subsequently, its Minimum Bactericidal Concentration (MBC). The following protocols are based on established methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay: The Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

-

Preparation of Test Compound and Comparators:

-

Dissolve 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine and each comparator compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.06 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (S. aureus, E. coli, etc.).

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control well (inoculum in broth without any compound) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the inhibition of growth.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Workflow for MBC Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Detailed Protocol:

-

Selection of Wells from MIC Plate:

-

Use the results from the MIC assay. Select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

-

-

Subculturing:

-

From each selected well, aspirate a small, defined volume (e.g., 10 µL) of the broth.

-

Spot-inoculate or spread this volume onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.

-

-

Incubation:

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

-

Interpreting the Data and Drawing Conclusions

The hypothetical data presented below illustrates how the results for 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine would be interpreted in comparison to the established agents.

Hypothetical Antibacterial Activity Data

| Compound | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli | Interpretation |

| 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine (Test) | 8 | 16 | 32 | >128 | Moderate activity against S. aureus (bactericidal). Weaker, likely bacteriostatic activity against E. coli. |

| Ciprofloxacin (Control) | 0.5 | 1 | 0.03 | 0.06 | Potent, bactericidal activity against both strains. |

| Gemifloxacin (Control) | 0.03 | 0.06 | 0.016 | 0.03 | Very potent, bactericidal activity, particularly against S. aureus. |

| Eravacycline (Control) | 0.25 | 0.5 | 0.5 | 1 | Potent, bactericidal activity against both strains. |

| Pyrrolidine-2,5-dione (Control) | 32 | 64 | 64 | >128 | Moderate bactericidal activity against S. aureus, weaker activity against E. coli. |

Causality behind Experimental Choices:

-

Choice of Bacterial Strains: S. aureus (Gram-positive) and E. coli (Gram-negative) are chosen as they represent the two major classes of bacteria with distinct cell wall structures, providing an initial assessment of the compound's spectrum of activity.

-

Use of Standardized Methods (CLSI): Adherence to CLSI guidelines ensures that the results are reproducible and can be compared to data generated in other laboratories worldwide.

-

Inclusion of Controls: Positive and negative controls are critical for validating the assay's performance and ensuring that the observed effects are due to the test compound and not contamination or experimental error.

Self-Validating System:

The experimental design incorporates a self-validating system through the use of well-characterized control compounds. If the MIC and MBC values for the control compounds fall within their expected ranges, it provides confidence in the validity of the results obtained for the novel test compound.

Future Directions and Mechanistic Insights

Should 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine demonstrate promising antibacterial activity, further investigations would be warranted. These could include:

-

Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.

-

Mechanism of Action Studies: Investigating how the compound inhibits bacterial growth or kills the bacteria. This could involve assays to assess its effect on DNA replication, protein synthesis, or cell wall integrity.

-

Toxicity and Selectivity: Evaluating the compound's cytotoxicity against mammalian cell lines to determine its therapeutic index.

By following this structured and comparative approach, researchers can rigorously evaluate the antibacterial potential of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine and determine its promise as a candidate for further drug development.

References

- Albakhit, S. D., Mutlaq, D. Z., & Al-Shawi, A. A. A. (2023).

-

Establishment of epidemiological cut-off values for eravacycline, against Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Acinetobacter baumannii and Staphylococcus aureus. (2024). Journal of Antimicrobial Chemotherapy. [Link]

- Invitro activity of gemifloxacin against some clinical bacterial isolates of urinary tract infections. (n.d.).

-

MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). Antimicrobial Agents and Chemotherapy. [Link]

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2020).

- Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020).

-

Detection and characterization of eravacycline heteroresistance in clinical bacterial isolates. (2024). Frontiers in Microbiology. [Link]

-

FDA-Eravacycline-MTS.pdf. (n.d.). Liofilchem. [Link]

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2020).

-

Resistance of Gram-Negative Bacteria to Eravacycline: A Systematic Review of Data from In Vitro Studies. (2025). MDPI. [Link]

- Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (n.d.).

- Correspondence. (n.d.). Journal of Antimicrobial Chemotherapy.

-

Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. (2021). MDPI. [Link]

- Antibacterial activity of compound 2a against S. aureus (left) and E. coli (right). (n.d.).

-

Eravacycline activity against clinical S. aureus isolates from China: in vitro activity, MLST profiles and heteroresistance. (2018). PMC. [Link]

- Antimicrobial effect of 2-pyrrolidon~-5-carboxylic acid on bacterial strains grown on agar plates. (n.d.).

-

21158 Factive Microbiology Review Part 1. (2003). accessdata.fda.gov. [Link]

-

In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA. (2000). PubMed. [Link]

- In vitro antibacterial activity of gemifloxacin and comparator compounds against common respiratory p

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. (2024). Chemical Communications. [Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. [Link]

-

Microbiology Review(s). (2004). accessdata.fda.gov. [Link]

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (n.d.). Research Square.

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Mustansiriyah Journal of Science. [Link]

-

The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates. (2020). Infection and Drug Resistance. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. academic.oup.com [academic.oup.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. liofilchem.com [liofilchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Eravacycline activity against clinical S. aureus isolates from China: in vitro activity, MLST profiles and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. accessdata.fda.gov [accessdata.fda.gov]

A Comparative Guide to the In Vitro Characterization of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in over 20 FDA-approved drugs stems from its unique structural properties: the non-planar, sp3-hybridized scaffold allows for a three-dimensional exploration of chemical space, which is critical for precise interactions with complex biological targets like enzymes and receptors.[1][3] This guide focuses on a specific, strategically designed building block: 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine . This compound is not merely a synthetic intermediate; it is a carefully crafted tool for drug discovery.[4]

The value of this molecule lies in its two key features:

-

The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group provides a stable shield for the pyrrolidine nitrogen, permitting selective chemical modifications at other positions.[4][5] Its facile removal under mild acidic conditions allows for late-stage functionalization, a crucial advantage in library synthesis.[6][7]

-

The 2,4-Dimethoxyphenyl Moiety : This "privileged" structural motif is found in numerous pharmacologically active compounds.[4] Notably, pyrrolidine derivatives bearing a dimethoxyphenyl group have demonstrated significant inhibitory activity against key enzymes like acetylcholinesterase (AChE), suggesting a plausible biological target for this scaffold.[8]

This guide provides a comprehensive framework for the in vitro evaluation of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, compare its potential performance against relevant alternatives, and present the data in a clear, actionable format for researchers, scientists, and drug development professionals.

Section 1: Hypothesis-Driven Assay Selection: From Scaffold to Function

The initial characterization of a novel chemical entity should be guided by informed hypotheses derived from its structural features. Based on existing literature, the 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine scaffold suggests several potential biological activities.

-

Primary Hypothesis: Enzyme Inhibition. The presence of the 2,4-dimethoxyphenyl group on a pyrrolidine core strongly suggests potential interaction with enzymes, particularly cholinesterases.[8] Therefore, an acetylcholinesterase (AChE) inhibition assay is a primary, logical starting point.

-

Secondary Hypothesis: Antibacterial Activity. Structural analogs containing nitrogen heterocycles and dimethoxyphenyl groups are being explored for their potential to overcome bacterial drug resistance, possibly by targeting critical proteins like FtsZ or topoisomerases.[4] An assessment of antibacterial activity via Minimum Inhibitory Concentration (MIC) determination is therefore warranted.

-

Tertiary Hypothesis: GPCR Modulation. Pyrrolidine-containing molecules are prevalent in compounds targeting the Central Nervous System (CNS), many of which act on G-protein coupled receptors (GPCRs).[1][8] While less direct than the enzyme inhibition hypothesis, screening against a relevant GPCR target, such as a dopamine or serotonin receptor, could reveal unexpected activity. A radioligand binding assay is the gold standard for this initial assessment.[9]

-

Essential Control: Cytotoxicity Assessment. A fundamental aspect of any in vitro screening campaign is to ensure that the observed activity is not a result of general toxicity. A cell viability assay, such as the MTT assay, is a mandatory counter-screen to establish a therapeutic window.[10][11]

Section 2: The Comparative Landscape: Defining a Meaningful Benchmark

To understand the true potential of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine, its performance must be contextualized. We will compare its activity against a carefully selected panel of compounds.

| Compound ID | Structure/Description | Rationale for Inclusion |

| Test-01 | 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine | The primary compound of interest. |

| Comp-01 | 3-(2,4-dimethoxyphenyl)pyrrolidine | The de-protected analog. This comparison is critical to determine if the Boc group hinders or contributes to biological activity, informing future synthetic strategies. |

| Comp-02 | 1-Boc-3-phenylpyrrolidine | A structural analog lacking the dimethoxy substituents. This helps to elucidate the specific contribution of the 2,4-dimethoxy groups to target engagement. |

| Ref-AChE | Tacrine | A well-characterized, standard AChE inhibitor.[10] Serves as a positive control and a benchmark for potency in the AChE inhibition assay. |

| Ref-MIC | Ciprofloxacin | A broad-spectrum antibiotic. Serves as a positive control and benchmark for potency in the antibacterial MIC assay. |

Section 3: Detailed Experimental Protocols & Workflows

The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data integrity and reproducibility.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the AChE enzyme, which hydrolyzes the substrate acetylthiocholine (ATChI) into thiocholine. The subsequent reaction of thiocholine with Ellman's reagent (DTNB) produces a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[10]

Experimental Rationale: This colorimetric assay is a robust, high-throughput method for identifying and characterizing enzyme inhibitors.[12][13] The inclusion of a known inhibitor (Tacrine) validates the assay's sensitivity, while the vehicle control establishes the baseline enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM sodium phosphate buffer (pH 8.0).

-

Prepare a 10 mM stock solution of DTNB in the phosphate buffer.

-

Prepare a 10 mM stock solution of ATChI in the phosphate buffer.

-

Prepare a stock solution of AChE (from Electrophorus electricus) at 500 U/mL in buffer. Dilute to 0.1 U/mL for the assay.

-

Prepare 10 mM stock solutions of Test-01, Comp-01, Comp-02, and Ref-AChE in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 25 µL of the test compound dilution (or vehicle/positive control).

-

Add 125 µL of DTNB solution.

-

Add 25 µL of the diluted AChE enzyme solution. For the blank, add 25 µL of buffer instead.

-

Incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.

-

Immediately begin monitoring the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Workflow Visualization:

Caption: Workflow for the AChE colorimetric inhibition assay.

Protocol: Radioligand Binding Assay

This protocol determines the affinity of a test compound for a specific receptor (e.g., Dopamine D2 Receptor) by measuring its ability to compete with a radiolabeled ligand.

Experimental Rationale: Radioligand binding is the gold standard for quantifying the affinity (Ki) of a compound for a receptor target.[9] It provides a direct measure of target engagement. The filtration method effectively separates receptor-bound radioligand from the unbound, allowing for accurate quantification.[14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Membrane Preparation: Use commercially available cell membranes expressing the human Dopamine D2 receptor. Thaw on ice and dilute in assay buffer to a final concentration of 10 µ g/well .

-

Radioligand: [3H]-Spiperone (a known D2 antagonist). Prepare a working solution at 2x the Kd concentration (e.g., if Kd = 0.5 nM, use 1.0 nM).

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known unlabeled ligand, such as Haloperidol.

-

Test Compounds: Prepare a serial dilution series of Test-01, Comp-01, and Comp-02 in assay buffer.

-

-

Assay Procedure (96-well format):

-

To appropriate wells, add 25 µL of:

-

Assay Buffer (for Total Binding)

-

NSB Control (for Non-specific Binding)

-

Test Compound dilution

-

-

Add 25 µL of [3H]-Spiperone working solution to all wells.

-

Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

-

Filtration and Reading:

-

Pre-soak a 96-well glass fiber filter plate (e.g., GF/C) in a wash buffer (e.g., cold 50 mM Tris-HCl).

-

Rapidly harvest the contents of the assay plate onto the filter plate using a cell harvester, washing each well 3 times with 200 µL of ice-cold wash buffer. This traps the membranes with bound radioligand on the filter.

-

Dry the filter plate completely.

-

Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data and determine the IC50.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Visualization:

Caption: Radioligand binding assay workflow using the filtration method.

Section 4: Data Presentation and Comparative Analysis

Objective comparison requires summarizing quantitative data in a structured format. The following table presents hypothetical, yet plausible, results from the described assays. The goal is to illustrate how data can be used to compare the compounds directly.

Table 1: Comparative In Vitro Activity Profile